molecular formula C5H8F3NO B6363537 (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol CAS No. 2091880-51-0

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B6363537
CAS No.: 2091880-51-0
M. Wt: 155.12 g/mol
InChI Key: PLQLGPQFZLVKTF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol (CAS 2091880-51-0) is a chiral pyrrolidine derivative of significant interest in modern medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its sp3-hybridization and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can lead to improved solubility and ADMET properties compared to flat aromatic structures . The stereogenicity of the (3S)- configuration is critical for binding to enantioselective protein targets, enabling the generation of selective ligands and helping to avoid the toxicity or inactivity associated with one enantiomer, a key consideration in developing new stereoisomeric drugs . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a hydroxyl group and a basic nitrogen atom within a sterically defined ring, makes it a candidate for use in organocatalysts, particularly those related to prolinol, which are employed in asymmetric synthesis . The presence of the trifluoromethyl (CF3) group is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and overall bioavailability . As such, this compound is a valuable intermediate for researchers developing novel therapeutic agents across various disease areas. This product is intended for research and development purposes only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLGPQFZLVKTF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s 3 Trifluoromethyl Pyrrolidin 3 Ol and Analogues

Enantioselective and Diastereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. The following sections explore various asymmetric strategies to construct trifluoromethylated pyrrolidines with high levels of stereocontrol.

Asymmetric 1,3-Dipolar Cycloaddition Approaches for Fluorinated Pyrrolidines

Asymmetric 1,3-dipolar cycloaddition reactions represent a powerful and atom-economical method for the construction of five-membered heterocyclic rings like pyrrolidines. These reactions involve the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene. The development of catalytic and asymmetric versions of this reaction has enabled the synthesis of enantioenriched trifluoromethylated pyrrolidines.

Copper(I)-Catalyzed Enantioselective Protocols

Copper(I) catalysts, in conjunction with chiral ligands, have proven highly effective in mediating asymmetric 1,3-dipolar cycloadditions. These catalytic systems can generate chiral azomethine ylides from imino esters, which then react with dipolarophiles to yield highly substituted pyrrolidines.

A notable example involves the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates. nih.govrsc.org This approach has been shown to produce trifluoromethylated pyrrolidines with excellent stereoselectivity. nih.govrsc.org The reaction demonstrates high reactivity, broad substrate scope, and excellent diastereoselectivity, along with good enantioselectivity. rsc.org An interesting aspect of this methodology is the observed epimerization of the kinetically favored endo-pyrrolidines, obtained from cis-4,4,4-trifluorocrotonate, into the thermodynamically more stable exo-pyrrolidines. rsc.org

The general reaction scheme involves the in situ generation of an azomethine ylide from an α-imino ester in the presence of a copper(I) salt and a chiral ligand. This ylide then undergoes a [3+2] cycloaddition with a trifluoromethyl-containing alkene.

Catalyst System Dipolarophile Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
Cu(I)/Chiral Ligand trans-4,4,4-Trifluorocrotonate >99:1 (exo) Up to 94% Up to 98%
Cu(I)/Chiral Ligand cis-4,4,4-Trifluorocrotonate >99:1 (endo) Up to 85% Up to 95%
Table 1: Representative Results for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Organocatalytic Asymmetric [3+2] Cycloaddition Strategies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. In the context of [3+2] cycloadditions, chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can activate the reactants and control the stereochemical outcome.

One such strategy involves the reaction of trifluoroethylamine-derived ketimines with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol trimethylsilyl (B98337) ether in the presence of an acid additive like 3,5-dinitrobenzoic acid. acs.org This method provides access to α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers with excellent diastereoselectivities and enantioselectivities. acs.org

Another significant development is the organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes. acs.org This reaction, catalyzed by chiral bifunctional squaramide-tertiary amine catalysts, constructs structurally diverse spirocyclic oxindoles containing a vicinally bis(trifluoromethyl)-substituted pyrrolidine (B122466) moiety with up to four contiguous stereocenters in high yields and with excellent stereocontrol. acs.org

Catalyst Reactants Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
Diphenylprolinol trimethylsilyl ether Trifluoroethylamine-derived ketimine + Cinnamaldehyde >20:1 Up to 99% Up to 95%
Chiral Squaramide-Tertiary Amine N-2,2,2-Trifluoroethylisatin ketimine + β-Trifluoromethyl enone >20:1 Up to >99% Up to >99%
Table 2: Representative Results for Organocatalytic Asymmetric [3+2] Cycloaddition

Stereoselective Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a robust strategy for the synthesis of cyclic compounds, including pyrrolidines. By carefully designing the substrate, specific stereochemical relationships can be established during the ring-forming step.

Mannich-Type Reactions for Pyrrolidine Ring Formation

The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde or ketone, and an enolizable carbonyl compound, can be adapted for the synthesis of pyrrolidines. An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines. rsc.org This one-pot protocol, which utilizes a commercially available secondary amine catalyst, yields pyrrolidine derivatives with three contiguous stereogenic centers in high yields and with excellent stereoselectivities. rsc.org

The reaction proceeds through an initial Michael addition of a ketone to a nitroalkene, followed by an intramolecular Mannich-type cyclization. The use of chiral catalysts, such as proline derivatives, can induce high levels of enantioselectivity. Several variations of this approach have been explored, including the use of different catalysts and substrates to access a range of trifluoromethylated pyrrolidines. nih.gov

Catalyst Reactants Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
Secondary Amine Trifluoromethyl ketone + Nitroalkene High Excellent High
Proline-derived catalyst Aldehyde + Trifluoromethyl imine syn-selective High Moderate
Table 3: Representative Results for Mannich-Type Reactions for Pyrrolidine Synthesis
Intramolecular Amination of Unactivated C(sp³)-H Bonds

The direct functionalization of unactivated C(sp³)–H bonds represents a highly efficient and atom-economical approach to organic synthesis. Intramolecular C–H amination reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocycles. rsc.orgresearchgate.net

Palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds of secondary amides has been shown to be an effective method for the synthesis of pyrrolidones. nih.gov The use of a removable directing group, such as 5-methoxy-8-aminoquinoline, facilitates this transformation. This strategy allows for the construction of complex pyrrolidones from readily available precursors. nih.gov

Furthermore, rhodium-catalyzed asymmetric nitrene C–H insertion reactions have been utilized for the synthesis of enantiopure pyrrolidines. researchgate.net This de novo strategy from simple hydrocarbons involves two sequential C(sp³)–H amination reactions. The first step is a regio- and stereoselective catalytic intermolecular nitrene C–H insertion, followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer. researchgate.net

Catalyst Substrate Key Transformation Product
Palladium Secondary amide with directing group γ-C(sp³)–H amination Pyrrolidone
Rhodium(II) Alkane and sulfonimidamide Asymmetric nitrene C–H insertion and cyclization Enantiopure pyrrolidine
Table 4: Intramolecular C(sp³)–H Amination for Pyrrolidine Synthesis

Ring Rearrangement and Expansion Techniques

Ring rearrangement and expansion strategies offer versatile pathways to synthesize substituted pyrrolidines from other cyclic systems. These methods often involve the formation of reactive intermediates that facilitate the desired structural transformation.

Transformations from Chiral Trifluoroethylated Azetidines

A notable synthetic route involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to produce 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. ugent.be This method utilizes enantiopure 4-formyl-β-lactams as starting materials. The synthesis proceeds through the following key steps:

Trifluoromethylation: The aldehyde group of the 4-formyl-β-lactam is trifluoromethylated.

Reduction: The β-lactam carbonyl moiety is reductively removed to yield the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine.

Activation and Rearrangement: The azetidine (B1206935) is activated in situ, leading to the formation of a bicyclic aziridinium (B1262131) intermediate.

Nucleophilic Attack: This intermediate is then intercepted by various nucleophiles (nitrogen, oxygen, sulfur, and fluorine), resulting in the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. ugent.be

This approach demonstrates high diastereoselectivity and yields ranging from good to excellent (45-99%). ugent.be Further synthetic modifications, such as N,O-debenzylation, can be performed on the resulting pyrrolidines to create more complex structures, for instance, a CF3-substituted 2-oxa-4,7-diazabicyclo[3.3.0]octan-3-one system. ugent.be

Contraction of Pyrrolidines to Related Ring Systems

While the focus is often on synthesizing pyrrolidines, understanding ring contraction from larger rings or to smaller rings provides insight into the stability and reactivity of these systems. For instance, a method for the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines has been developed to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov This reaction proceeds through an aziridinium intermediate, facilitating the creation of a quaternary carbon center at the C2 position of the pyrrolidine ring. nih.gov

Conversely, the contraction of pyrrolidines to cyclobutanes has also been explored. acs.org This stereospecific transformation can be achieved from 1,1-diazenes derived from pyrrolidines, proceeding through a thermally generated singlet 1,4-biradical intermediate. acs.org Additionally, a photo-promoted ring contraction of pyridines using a silylborane can produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov This reaction is proposed to proceed through a 2-silyl-1,2-dihydropyridine intermediate that undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which then cyclizes to the pyrrolidine skeleton. osaka-u.ac.jp

Catalytic Asymmetric Hydrogenation of Fluorinated Precursors

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral molecules. This technique is particularly relevant for producing chiral N-heterocycles from their aromatic precursors.

Heterogeneous Palladium Catalysis for Fluoropyridines

Palladium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of fluorinated pyrazolidinones from fluorinated aromatic pyrazol-5-ols. rsc.orgrsc.org This process involves the capture of active tautomers of the pyrazol-5-ols, which exist in OH, NH, and CH forms, with the OH form being the most stable. rsc.org The hydrogenation pathway includes:

Tautomerization: A Brønsted acid promotes the tautomerization of the pyrazol-5-ol to its active form.

Asymmetric Hydrogenation: A palladium catalyst then facilitates the asymmetric hydrogenation of this active tautomer. rsc.org

This method has been successful in synthesizing a variety of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with high enantiomeric excess (up to 96% and 95%, respectively). rsc.orgrsc.org

Iridium-Catalyzed Asymmetric Hydrogenation in N-Heterocycle Synthesis

Iridium-based catalysts have shown remarkable efficacy in the asymmetric hydrogenation of various N-heterocyclic compounds. These catalysts are often used for the reduction of quinolines, pyridines, and other nitrogen-containing heterocycles under mild conditions. nih.govacs.org

A one-pot asymmetric hydrogenation of pyridines followed by N-alkylation has been developed using an iridium-BINAP complex. researchgate.net This cascade reaction forms indolizidines and quinolizidines, where the stereochemistry of an initially formed alcohol influences the formation of a second stereocenter. researchgate.net

For the synthesis of tetrahydroquinolines and tetrahydroisoquinolines, iridium catalysts with P-stereogenic phosphinooxazoline ligands derived from L-threonine methyl ester have been employed. nih.gov These catalysts achieve very high enantioselectivity in the hydrogenation of N-Boc-2,3-diarylallyl amines, which are then transformed into the desired heterocyclic products. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been achieved using a substrate activation strategy with a Lewis acid like copper triflate or a Brønsted acid precursor. dicp.ac.cn This method yields chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with up to 99% enantiomeric excess and has potential applications in the synthesis of pharmaceuticals. dicp.ac.cn The asymmetric hydrogenation of pyrimidines to chiral 1,4,5,6-tetrahydropyrimidines has also been accomplished with high enantioselectivity (up to 99% ee) using an iridium catalyst in the presence of a ferrocene-containing chiral diphosphine ligand and a lanthanide triflate. nih.gov

Introduction of the Trifluoromethyl Group

The direct introduction of a trifluoromethyl (CF3) group into a molecule is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. nih.govacs.org The high electron-withdrawing nature of the CF3 group significantly alters the electronic properties of the molecule. mdpi.com

Several methods exist for trifluoromethylation. Historically, chlorine/fluorine exchange on a trichloromethyl-substituted precursor was a common approach. nih.gov Another strategy involves constructing the heterocyclic ring from a building block that already contains the trifluoromethyl group. nih.gov

More direct methods involve the use of trifluoromethylating agents. For example, trifluoromethyl copper reagents can be used for the substitution of bromo- and iodopyridines. nih.gov A modular approach for creating trifluoromethyl-bearing five-membered rings has been developed via catalytic carbene insertion into C-H bonds, utilizing perfluorophthalimide-based ligands to achieve enantioselectivity. innovationhub.hk Another versatile method is the 1,3-dipolar cycloaddition of azomethine ylides with 2-(trifluoromethyl)acrylates, catalyzed by a copper complex, to produce chiral pyrrolidines with a trifluoromethylated quaternary stereocenter in good yields and high diastereo- and enantioselectivities. researchgate.net

One-pot syntheses have also been developed, such as the preparation of 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines and mercaptoacetaldehyde. This reaction proceeds through a (3 + 3)-annulation followed by dehydration and ring contraction. nih.gov

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated compounds. rsc.org These methods often involve the generation of a trifluoromethyl radical (•CF3), which can then be incorporated into a target molecule.

Use of Trifluoromethyl Radical Precursors (e.g., Togni Reagent, Langlois Reagent, Umemoto Reagent)

Several reagents are commonly employed to generate trifluoromethyl radicals for synthetic purposes. These include the Togni reagent, Langlois' reagent, and Umemoto's reagents. researchgate.netenamine.netresearchgate.net

Togni Reagents: These hypervalent iodine compounds are electrophilic CF3-transfer reagents that can operate via trifluoromethyl radicals as key reactive intermediates. sigmaaldrich.com They have been utilized in copper-catalyzed aminotrifluoromethylation of alkenyl amines to produce trifluoromethylated pyrrolidines. researchgate.net The reaction of a Togni reagent with a copper catalyst can generate a CF3 radical. researchgate.net While effective, mechanistic studies suggest that in some copper-catalyzed reactions, a free CF3 radical may not be the primary intermediate; instead, the Togni reagent may coordinate with the copper catalyst to enhance its reactivity. riken.jp

Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This inexpensive and stable reagent is a valuable source of the CF3 radical. researchgate.netrsc.orgsigmaaldrich.com Electrochemical methods have been developed to synthesize trifluoromethylated pyrrolidines by utilizing Langlois' reagent to generate CF3 radicals through anodic single-electron transfer. rsc.org This approach avoids the need for metal catalysts and oxidants. rsc.org Light-mediated trifluoromethylation using Langlois' reagent without a photocatalyst has also been reported for certain N-heteroarenes. nih.gov

Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents. rsc.orgtcichemicals.comnih.gov They can be used for the trifluoromethylation of a wide range of nucleophiles. nih.gov While primarily considered electrophilic reagents, they can also act as sources of CF3 radicals under certain conditions. researchgate.net Different generations of Umemoto reagents have been developed with varying reactivity and stability. tcichemicals.comnih.gov

ReagentTypeKey Features
Togni Reagent Hypervalent IodineElectrophilic CF3 transfer, can generate •CF3. sigmaaldrich.com
Langlois' Reagent Sodium TriflinateInexpensive, stable, generates •CF3 via oxidation. researchgate.netrsc.org
Umemoto Reagent Dibenzothiophenium SaltPowerful electrophilic agent, can also be a •CF3 source. rsc.orgnih.gov

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides an alternative strategy for introducing the CF3 group, typically by using a reagent that delivers a trifluoromethyl anion (CF3-) equivalent. nih.govnih.gov

Application of Ruppert-Prakash Reagent (TMSCF3) in Stereoselective Additions

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is one of the most widely used reagents for nucleophilic trifluoromethylation. nih.govsigmaaldrich.com It acts as a source of the trifluoromethyl anion, which can react with various electrophiles. nih.gov The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a hydrogenative cyclization. nih.gov While this demonstrates the construction of a trifluoromethylated pyrrolidine ring, achieving stereoselective trifluoromethylation using the Ruppert-Prakash reagent can be challenging. sigmaaldrich.com

The synthesis of fluorine-18 (B77423) labeled Ruppert-Prakash reagent ([18F]Me3SiCF3) has also been developed, opening avenues for the preparation of 18F-trifluoromethylated compounds for applications such as positron emission tomography (PET). semanticscholar.org

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation involves the use of reagents that deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. researchgate.net Reagents like Togni's and Umemoto's reagents are prominent in this category. researchgate.netenamine.netnih.gov These reagents have been used in the synthesis of trifluoromethylated pyrrolidines through aminocyclization and trifluoromethylation sequences. acs.org For instance, copper-catalyzed reactions of alkenyl amines with Togni's reagent can yield trifluoromethylated pyrrolidines. researchgate.netacs.org

Multicomponent Reactions for Pyrrolidine Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.netmdpi.com MCRs have become valuable tools for the synthesis of pyrrolidine derivatives due to their high atom and step economy. researchgate.net Asymmetric [3+2] cycloaddition reactions of azomethine ylides are a powerful method for the enantioselective synthesis of pyrrolidines. researchgate.net The development of organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences has provided a scalable, one-pot protocol for the synthesis of highly functionalized trifluoromethylated pyrrolidines with excellent stereoselectivities. rsc.org

Advanced Spectroscopic and Stereochemical Characterization in Research Contexts

Elucidation of Absolute Configuration and Diastereomeric Purity

Confirming the absolute configuration and quantifying the diastereomeric purity of (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol are critical steps in its synthesis and application. These are achieved through a combination of sophisticated spectroscopic and chromatographic techniques.

Stereochemical Assignments through NMR Spectroscopy (e.g., ¹⁹F-¹H Scalar Couplings, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. The presence of the trifluoromethyl group in this compound offers a distinct advantage for stereochemical analysis through ¹⁹F NMR and its correlation with proton signals.

¹⁹F-¹H Scalar Couplings: The through-bond coupling between fluorine and proton nuclei (J-coupling) is highly sensitive to the dihedral angle separating them, a relationship generally described by the Karplus equation. Vicinal coupling constants (³JHF) between the fluorine atoms of the trifluoromethyl group and the protons on the adjacent C2 and C4 carbons of the pyrrolidine (B122466) ring can provide valuable insights into the relative stereochemistry of the molecule. While specific data for this exact compound is not widely published, the principles of using these couplings for stereochemical assignment are well-established.

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is indispensable for determining the spatial proximity of atoms within a molecule, as it detects through-space interactions (Nuclear Overhauser Effects or NOEs) between nuclei that are typically less than 5 Å apart. For this compound, NOESY experiments can map the correlations between the trifluoromethyl group and the various protons on the pyrrolidine ring. The observation of a NOE between the CF₃ group and a specific ring proton would confirm that they are on the same face of the five-membered ring, thereby helping to establish the relative stereochemistry. A study on 3-fluoropyrrolidines has effectively utilized 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments to estimate internuclear distances between fluorine and hydrogen, which is a powerful method for assigning conformation and stereochemistry. nih.gov

A summary of anticipated NMR data for this compound is provided in the table below.

NucleusTypical Chemical Shift (ppm)Key Coupling Constants (Hz)
¹H (C2-H₂)2.8 - 3.5²JHH ≈ 12-15, ³JHH ≈ 6-9
¹H (C4-H₂)2.0 - 2.5²JHH ≈ 12-15, ³JHH ≈ 6-9
¹H (C5-H₂)3.0 - 3.6²JHH ≈ 10-13, ³JHH ≈ 5-8
¹⁹F (CF₃)-75 to -85³JHF ≈ 1-3
¹³C (C3)90 - 100 (quartet)¹JCF ≈ 280-300

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for the determination of the enantiomeric excess (e.e.) of chiral molecules. To resolve the enantiomers of this compound, a specialized chiral stationary phase (CSP) is required.

Given the polar nature of the analyte, which contains both hydroxyl and amine functionalities, polysaccharide-based CSPs are often a suitable choice. These phases, typically derived from cellulose (B213188) or amylose, can offer the necessary stereoselective interactions to achieve separation. The analysis would likely be performed using a normal-phase or polar organic mobile phase.

A proposed set of conditions for the chiral HPLC analysis is detailed below.

ParameterCondition
Column A polysaccharide-based CSP (e.g., Chiralpak® series)
Mobile Phase A mixture such as n-Hexane/Ethanol/Diethylamine (e.g., 85:15:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV absorbance at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD)
Column Temperature Ambient (e.g., 25 °C)
Expected Result Separation of the (3S) and (3R) enantiomers to baseline, enabling precise calculation of the enantiomeric excess.

Conformational Analysis Studies

Spectroscopic Probes for Pyrrolidine Ring Conformations

The conformational preferences of the pyrrolidine ring in this compound can be thoroughly investigated using NMR spectroscopy. The analysis of vicinal proton-proton coupling constants (³JHH) around the ring provides a direct measure of the dihedral angles between adjacent protons, allowing for the characterization of the ring's pucker. For instance, the coupling patterns of the protons at C2, C4, and C5 can be used to determine the favored envelope or twist conformation of the pyrrolidine ring.

Influence of Fluorine Substituents on Conformational Dynamics

The presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position is expected to exert a significant influence on the conformational equilibrium of the pyrrolidine ring. Stereoelectronic interactions, such as the gauche effect, are known to play a major role in the conformational preferences of fluorinated cyclic systems. Research on 3-fluoropyrrolidines has demonstrated that the fluorine atom can stabilize a Cγ-exo conformation of the ring due to the gauche effect. nih.gov It is plausible that the trifluoromethyl group in this compound would also induce a specific conformational bias, potentially favoring a pseudo-axial orientation to minimize steric clashes and optimize stereoelectronic interactions. A detailed analysis combining NOE data with both ³JHH and ³JHF coupling constants would be necessary to fully elucidate these conformational dynamics.

Chemical Transformations and Derivatization Strategies for Research Scaffolds

Functional Group Interconversions on the Pyrrolidinol Framework

The pyrrolidinol framework of (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol possesses two primary functional groups amenable to interconversion: the secondary amine and the tertiary hydroxyl group. These transformations are instrumental in accessing a wider array of structural analogs with diverse biological activities.

The secondary amine of the pyrrolidine (B122466) ring is a key site for functionalization. Standard N-alkylation, N-arylation, acylation, and sulfonylation reactions can be readily performed to introduce a variety of substituents. For instance, reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives, significantly expanding the structural diversity.

The tertiary hydroxyl group, while sterically hindered, can undergo a range of chemical transformations. O-alkylation or O-acylation can be achieved under appropriate conditions to introduce ether or ester functionalities. Dehydration of the tertiary alcohol can lead to the formation of the corresponding pyrroline, introducing a point of unsaturation that can be further functionalized. Additionally, displacement of the hydroxyl group, often after activation to a better leaving group, can provide access to other 3-substituted pyrrolidines, although this can be challenging due to the steric hindrance and the electron-withdrawing nature of the adjacent trifluoromethyl group.

A summary of potential functional group interconversions is presented in the table below.

Starting Functional GroupReagents and ConditionsResulting Functional Group
Secondary AmineAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine
Secondary AmineAcyl Chloride or Anhydride, BaseAmide
Secondary AmineSulfonyl Chloride, BaseSulfonamide
Secondary AmineAryl/Heteroaryl Halide, Palladium Catalyst, BaseN-Aryl/N-Heteroaryl Pyrrolidine
Tertiary HydroxylAlkyl Halide, BaseEther
Tertiary HydroxylAcyl Chloride or Anhydride, BaseEster

Selective Protection and Deprotection Strategies

In multi-step syntheses involving the this compound scaffold, selective protection of the amine and hydroxyl groups is often necessary to achieve the desired regioselectivity and to prevent unwanted side reactions.

The secondary amine is commonly protected with groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a benzyl (B1604629) (Bn) group. The choice of the protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal. For example, the Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the benzyl group can also be cleaved by hydrogenolysis.

The tertiary hydroxyl group can be protected as a silyl (B83357) ether, for instance, using tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) chloride. These groups are generally stable under a wide range of reaction conditions and can be removed with fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF).

The table below outlines common protection and deprotection strategies.

Functional GroupProtecting GroupProtection ReagentsDeprotection Conditions
Secondary AmineBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., TFA, HCl)
Secondary AmineCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C)
Secondary AmineBenzylBenzyl bromide (BnBr), BaseHydrogenolysis (H₂, Pd/C)
Tertiary HydroxylTBDMSTBDMSCl, ImidazoleFluoride source (e.g., TBAF)
Tertiary HydroxylTESTESCl, ImidazoleFluoride source (e.g., TBAF)

Regioselective Functionalization of the Pyrrolidine Ring

Beyond the direct modification of the existing functional groups, the pyrrolidine ring itself can be functionalized at other positions. Regioselective C-H functionalization can be challenging but offers a powerful tool for introducing substituents at specific sites on the heterocyclic core. While direct C-H activation on the pyrrolidine ring of this specific scaffold is not widely reported, related methodologies on similar saturated heterocycles suggest potential pathways. enamine.netnih.govresearchgate.netnih.govmdpi.com

For instance, metal-catalyzed C-H activation reactions directed by the existing functional groups could potentially lead to the introduction of aryl or alkyl groups at specific positions. The development of such regioselective reactions is an active area of research and would significantly enhance the utility of the this compound scaffold.

Introduction of Diverse Chemical Moieties for Scaffold Libraries

The synthesis of compound libraries based on the this compound scaffold is a key strategy in drug discovery programs. nih.govnih.gov By systematically introducing a wide range of chemical moieties, researchers can explore the structure-activity relationships (SAR) of a particular biological target.

The functional handles on the pyrrolidinol core, namely the secondary amine and the tertiary hydroxyl group, serve as anchor points for diversification. Combinatorial chemistry approaches, often employing parallel synthesis techniques, can be used to rapidly generate a large number of analogs. For example, a library of amides can be created by reacting the parent pyrrolidine with a diverse set of carboxylic acids or acyl chlorides. Similarly, a library of N-substituted derivatives can be synthesized via reductive amination with a variety of aldehydes and ketones.

Application in Advanced Chemical Research As a Chiral Building Block

Design and Synthesis of Complex Molecular Architectures

The rigid and stereochemically defined structure of (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol provides a robust scaffold for the synthesis of intricate molecular designs, including polycyclic and spirocyclic systems, as well as compounds bearing multiple stereogenic centers.

Incorporation into Polycyclic and Spirocyclic Systems

The pyrrolidine (B122466) framework is a common motif in a wide array of biologically relevant natural products and synthetic compounds. The incorporation of this compound into polycyclic and spirocyclic systems offers a strategy to introduce both chirality and the unique properties of the trifluoromethyl group into these complex structures.

While direct examples of the use of this compound in the synthesis of polycyclic and spirocyclic systems are not extensively documented in readily available literature, the synthesis of related structures highlights the potential of this building block. For instance, the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from derivatives of pyrrolidine, with various dipolarophiles is a powerful method for constructing functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives. nih.gov This combinatorial approach allows for the creation of diverse polycyclic heterocycles. nih.gov Similarly, the synthesis of spiro[indolin-3,2´-pyrrolidin]-2-ones has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides generated in situ. researchgate.net

The synthesis of novel spirocyclic α-proline building blocks with a spiro conjunction at the 3-position of the pyrrolidine ring has been accomplished using practical synthetic approaches, underscoring the feasibility of creating such systems. chemrxiv.org Furthermore, the synthesis of trifluoromethyl-containing spiro-pyrrolidine-pyrazolone compounds has been achieved through an amino-controlled regiodivergent asymmetric 1,3-dipolar cycloaddition, demonstrating the controlled construction of spirocyclic systems bearing a trifluoromethyl group. nih.gov Diversity-oriented synthesis has also been employed to create novel trihalomethyl-containing spirochromeno3,4-apyrrolizidines through 1,3-dipolar cycloaddition of azomethine ylides with 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes. thieme-connect.de

The synthesis of various pyrrolidine-containing polycyclic compounds has been reviewed, showcasing methods like glycine-based [3+2] cycloaddition integrated with other annulation reactions to build complex scaffolds found in alkaloids. nih.gov These examples, while not directly employing this compound, illustrate the established synthetic pathways where this chiral building block could be a valuable component for introducing trifluoromethylated stereocenters into polycyclic and spirocyclic frameworks.

Utility in Constructing Multi-Stereogenic Center Compounds

The defined stereochemistry of this compound makes it an excellent starting point for the diastereoselective synthesis of compounds with multiple contiguous stereocenters. The trifluoromethyl group can exert significant steric and electronic influence, guiding the stereochemical outcome of subsequent reactions.

The asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group and three contiguous stereogenic centers has been successfully developed. This was achieved through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, highlighting the utility of trifluoromethylated precursors in controlling the formation of multiple stereocenters with high stereoselectivity.

Role in Scaffold Diversity Generation for Chemical Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy to create collections of structurally diverse molecules for high-throughput screening and chemical biology studies. This compound serves as a valuable starting material in DOS, enabling the generation of novel scaffolds with three-dimensional complexity.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatization is a common strategy for exploring new chemical space. mdpi.com By utilizing this compound, chemists can introduce a trifluoromethylated chiral center, which significantly enhances the structural diversity of the resulting compound libraries. A diversity-oriented synthesis approach has been used to generate a library of compounds from which a lead for the treatment of Chagas disease was identified. nih.gov This demonstrates the power of DOS in discovering novel bioactive molecules. nih.gov The synthesis of a pilot library of 2500 tricyclic compounds using a DOS strategy further illustrates the potential for creating large and diverse chemical libraries for biological screening. broadinstitute.org

Precursor in Medicinal Chemistry Lead Optimization Studies (Excluding Biological Activity Details)

In the process of lead optimization in drug discovery, medicinal chemists systematically modify a lead compound to improve its physicochemical and pharmacokinetic properties. The introduction of fluorine-containing groups, particularly the trifluoromethyl group, is a widely used strategy in this context. The trifluoromethyl group can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The this compound scaffold can be incorporated into lead compounds to explore the impact of the trifluoromethylated pyrrolidine moiety on these properties. Scaffold hopping, a technique where the core structure of a molecule is replaced with a different one while maintaining its biological activity, is a key strategy in lead optimization. bohrium.comresearchgate.netresearchgate.netmdpi.com The this compound scaffold can be considered a novel core structure in such hopping strategies. For instance, a scaffold-hopping approach on a series of proteasome inhibitors led to a preclinical candidate, showcasing the success of this strategy. dundee.ac.uk The use of pyrrolidine-derived compounds in the development of LRRK2 inhibitors has also been reported, where modifications to the pyrrolidine ring were explored to optimize inhibitor properties. acs.org

Contribution to Three-Dimensional (3D) Chemical Space Coverage

The exploration of three-dimensional chemical space is increasingly recognized as crucial for the discovery of novel drugs with improved selectivity and properties. Flat, aromatic-rich molecules have historically dominated screening libraries, but there is a growing emphasis on the synthesis of molecules with greater sp3 character and defined three-dimensional shapes.

The incorporation of the this compound scaffold into molecules contributes significantly to their 3D character. The pyrrolidine ring itself is non-planar, and the tetrahedral carbon bearing the trifluoromethyl and hydroxyl groups introduces a fixed three-dimensional arrangement of substituents. This inherent three-dimensionality can lead to more specific and favorable interactions with biological targets. The design and synthesis of pyrrolidine-based fragments that effectively sample three-dimensional molecular space is an active area of research.

Application in Ligand Design for Catalytic Systems

Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. While specific examples of this compound being directly used as a ligand in a catalytic system are not prominent in the literature, its structural features suggest its potential in this area. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the trifluoromethyl and hydroxyl groups could influence the stereochemical outcome of a catalyzed reaction.

The development of chiral auxiliaries is a related area where this compound could find application. Chiral auxiliaries are temporarily attached to a substrate to direct the stereoselective formation of a new stereocenter. The stereodefined nature of this compound makes it a candidate for development into a chiral auxiliary.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Fluorinated Pyrrolidine (B122466) Synthesis

The construction of the trifluoromethylated pyrrolidine scaffold can proceed through various mechanistic manifolds. Detailed studies, combining experimental evidence with computational modeling, have been crucial in mapping out the intricate pathways involved in these transformations.

The introduction of a trifluoromethyl group often involves highly reactive trifluoromethyl radical (•CF₃) intermediates. nih.gov These species can be generated from various precursors, such as Togni's reagent or Langlois' salt, under thermal, photochemical, or redox conditions. nih.govresearchgate.net The effectiveness of these reagents often stems from the facile generation of the •CF₃ radical, which is entropically favored. nih.gov

In the context of pyrrolidine synthesis, radical pathways can be involved in the key C-C or C-N bond-forming steps. For instance, the addition of a trifluoromethyl radical onto an unactivated olefin, such as a suitable pyrrolidine precursor, is a known reaction pathway. nih.gov The high reactivity of the trifluoromethyl radical allows it to engage with a wide range of substrates, including both electron-rich and electron-deficient systems. nih.gov Mechanistic studies have confirmed the involvement of radical pathways in the synthesis of trifluoromethylated pyrrolidines, distinguishing them from alternative routes like those involving azomethine ylides. researchgate.net These radical reactions are often initiated by photoredox catalysis or the formation of electron-donor-acceptor (EDA) complexes. d-nb.infobeilstein-journals.org

Table 1: Common Precursors for Trifluoromethyl Radical Generation

Precursor Type Example Reagent Conditions for Radical Generation
Hypervalent Iodine Togni's Reagent Photochemical, Thermal, Redox
Sulfinate Salts Langlois' Salt (Sodium triflinate) Oxidative conditions

This table summarizes common precursors used to generate the trifluoromethyl radical, a key intermediate in many synthetic routes to fluorinated pyrrolidines.

Achieving the specific (S)-stereochemistry at the C3-position of 3-(trifluoromethyl)pyrrolidin-3-ol (B1422570) necessitates the use of asymmetric catalysis. Understanding the transition states of these catalyzed reactions is crucial for rationalizing and improving enantioselectivity. Organocatalysis, particularly using chiral secondary amines derived from proline, has emerged as a powerful strategy. rsc.org

In these reactions, the catalyst and substrates form transient chiral species, such as enamines or iminium ions, which then react through diastereomeric transition states. The energy difference between these transition states dictates the enantiomeric excess of the product. Computational models are frequently used to visualize these transition states. For example, in the conjugate addition of aldehydes to nitro-olefins, a proposed transition state involves a complex network of hydrogen bonds between the catalyst, substrate, and a co-catalyst, which shields one face of the intermediate, directing the incoming electrophile to the other. mdpi.com Similarly, for asymmetric fluorination reactions, analysis of enamine transition-state geometries helps to rationalize the observed enantioselectivity. nih.gov Substituents on both the catalyst and the substrate can significantly impact the stability and geometry of the transition state, thereby influencing the stereochemical outcome. mdpi.comnih.gov

Visible-light-mediated reactions have become a cornerstone of modern synthetic chemistry, offering mild and sustainable reaction conditions. A significant number of these transformations are initiated by the formation of an electron-donor–acceptor (EDA) complex. d-nb.infobeilstein-journals.org An EDA complex is a weak, ground-state aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. d-nb.infobeilstein-journals.org Upon absorption of light, this complex enters an excited state, facilitating a single-electron transfer (SET) to generate radical ions, which then initiate the desired chemical transformation. d-nb.info

This strategy has been successfully applied to the trifluoromethylation of various organic substrates, including heterocycles. researchgate.netnih.gov In a typical setup, a trifluoromethyl source like Togni's reagent or a perfluoroalkyl iodide acts as the electron acceptor, while the substrate or an additive (e.g., an amine, alkene, or Hantzsch ester) serves as the electron donor. researchgate.netd-nb.infobeilstein-journals.org The formation of the EDA complex is often confirmed by UV/visible spectroscopy. nih.gov This approach is particularly advantageous as it often proceeds without the need for expensive transition-metal catalysts or dedicated photocatalysts, aligning with the principles of green chemistry. d-nb.infonih.gov The generation of the trifluoromethyl radical via an EDA complex provides an effective pathway for the C-H trifluoromethylation of enamides and quinoxalinones, which are precursors to complex heterocyclic systems. researchgate.net

Table 2: Components of EDA Complexes in Trifluoromethylation Reactions

Role in EDA Complex Example Compound(s) Resulting Intermediate
Electron Donor Enamides, Quinoxalinones, Amines (e.g., TMEDA, DBU), Hantzsch Ester Donor Radical Cation

| Electron Acceptor | Togni's Reagent, Perfluoroalkyl Iodides (e.g., CF₃I) | Trifluoromethyl Radical (•CF₃) |

This table illustrates the roles of different chemical species in forming EDA complexes that lead to the generation of trifluoromethyl radicals for subsequent reactions.

Theoretical Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. Density Functional Theory (DFT) and other quantum chemical methods have become indispensable in the study of complex organic reactions, including the synthesis of fluorinated pyrrolidines.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. By mapping the potential energy surface of a reaction, DFT calculations can elucidate reaction pathways and determine activation barriers, providing a quantitative measure of reaction kinetics. nih.gov

In the context of synthesizing (3S)-3-(trifluoromethyl)pyrrolidin-3-ol, DFT can be used to compare the energetics of different proposed mechanisms (e.g., radical vs. polar pathways). Calculations of the heats of formation (ΔHf) for various isomers and intermediates can reveal their relative thermodynamic stabilities. nih.gov For example, DFT studies at levels like B3LYP/6-311G(d,p) are used to optimize structures and calculate energies. nih.govnih.gov This information is vital for predicting the feasibility of a synthetic step and for understanding why certain products are formed preferentially.

Table 3: Applications of DFT in Studying Reaction Energetics

Computational Task Information Obtained Relevance to Synthesis
Geometry Optimization Lowest energy structures of molecules and transition states Confirms proposed structures and identifies key intermediates.
Frequency Calculation Characterization of stationary points (minima or transition states), zero-point vibrational energies Confirms a calculated structure is a true minimum or a transition state.
Reaction Pathway Mapping Minimum energy path connecting reactants and products Elucidates the step-by-step mechanism of a reaction.
Calculation of Heats of Formation Relative thermodynamic stability of isomers Predicts the major thermodynamic product.

This table outlines how different types of DFT calculations contribute to the understanding of reaction energetics in chemical synthesis.

Beyond energetics, quantum chemical calculations are essential for explaining and predicting the stereochemical outcomes of asymmetric reactions. nih.gov To understand the high diastereoselectivity and enantioselectivity observed in the synthesis of chiral molecules like this compound, chemists model the transition states of the key stereodetermining steps. nih.gov

Methods such as DFT are used to build and analyze the three-dimensional structures of diastereomeric transition states. By comparing the calculated energies of these transition states, the preferred reaction pathway leading to the major stereoisomer can be identified. The energy difference (ΔΔG‡) between the competing transition states is directly related to the enantiomeric or diastereomeric ratio of the products. These models can account for subtle non-covalent interactions, such as hydrogen bonds, steric repulsion, and electrostatic interactions, that are often responsible for high levels of stereocontrol. mdpi.com For example, calculations can rationalize why a particular chiral catalyst or auxiliary directs an incoming reagent to a specific face of a prochiral substrate, leading to the desired stereochemical configuration in the final pyrrolidine product. nih.gov

Solvation Effects and Reaction Environment Optimization

The optimization of the reaction environment, with a particular focus on solvent effects, is a critical aspect of modern synthetic chemistry, profoundly influencing reaction rates, yields, and stereoselectivity. For the synthesis and subsequent reactions of chiral, fluorinated molecules such as this compound, understanding the interplay between the substrate, reagents, and the solvent at a molecular level is paramount. Both computational modeling and systematic experimental screening are employed to elucidate these interactions and identify optimal conditions.

Computational approaches, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into solvation effects. nih.gov Methods like the self-consistent reaction field (SCRF) theory are used to model the bulk solvent as a continuous dielectric medium, allowing researchers to predict how different environments will affect the stability of ground states, transition states, and intermediates. nih.gov For pyrrolidine-based structures, computational studies have been used to determine the relative free energies of different molecular conformations and associations in various solvents, predicting their stability in both gas phase and solution. nih.gov These theoretical investigations help in understanding how solvent polarity and hydrogen-bonding capabilities can stabilize or destabilize key species in a reaction pathway, thereby guiding the rational selection of solvents for experimental work. For example, theoretical calculations can explain the dramatic acceleration of certain reactions in non-polar solvents, which is often attributed to the significant desolvation of reacting groups in the ground state, effectively lowering the activation energy of the reaction. nih.gov

Experimental screening of solvents is a complementary and essential strategy for reaction optimization. The choice of solvent can lead to substantial differences in reaction efficiency and product distribution. In reactions involving pyrrolidine derivatives, a systematic evaluation of various solvents is often conducted to maximize conversion and yield. acs.org For instance, in a study on the synthesis of related indole (B1671886) aminals, acetone (B3395972) was identified as the optimal solvent over others like dichloromethane, ethyl acetate, and ethanol, achieving nearly complete conversion in a significantly shorter time. acs.org

The following table summarizes the results of a solvent screening study for a reaction involving a pyrrolidine-derived gramine, demonstrating the profound impact of the solvent on reaction efficiency.

Table 1: Effect of Solvent on Reaction Conversion

EntrySolventConversion (%)
1Dichloromethane (CH₂Cl₂)90
2Chloroform (CHCl₃)>98
3Ethyl Acetate (EtOAc)>98
4Acetonitrile (MeCN)>98
5Acetone>98
6Ethanol (EtOH)75
Data derived from a study on the reaction of α-amido sulfones with gramines. acs.org

Beyond just reaction rate and conversion, the reaction environment plays a crucial role in controlling stereoselectivity, which is vital in the synthesis of enantiopure compounds. In the asymmetric synthesis of 2-trifluoromethyl pyrrolidines, for example, the solvent and even trace amounts of additives like water can have a significant effect on the diastereomeric and enantiomeric purity of the product. acs.org Research has shown that while water may be necessary for the initial generation of a catalyst, its subsequent removal is essential to maximize stereoselectivity and reactivity. acs.org This highlights the delicate balance required in optimizing the reaction environment.

The table below illustrates how reaction conditions, including solvent and catalyst loading, can influence not only the yield but also the stereochemical outcome of the asymmetric Michael addition to form precursors to trifluoromethylated pyrrolidines.

Table 2: Influence of Reaction Conditions on Yield and Stereoselectivity in a Michael Addition

EntrySolventCatalyst Loading (mol %)Time (h)Yield (%)dree (%)
1Toluene101294>20:196
2CH₂Cl₂101291>20:196
3THF101288>20:195
4MTBE101296>20:197
5Toluene22491>20:197
Data derived from the organocatalytic addition of trifluoromethylketones to nitroolefins. acs.org dr = diastereomeric ratio, ee = enantiomeric excess.

Future Research Directions and Unexplored Avenues in 3s 3 Trifluoromethyl Pyrrolidin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is a major driver of innovation in pharmaceutical synthesis. jddhs.comrsc.org Future research will heavily focus on developing novel and sustainable methods for producing (3S)-3-(trifluoromethyl)pyrrolidin-3-ol and its analogs, moving away from traditional routes that may involve harsh conditions or generate significant waste. jddhs.com

Key areas of exploration include:

Novel Ring-Formation Strategies: Researchers are exploring innovative cyclization and ring-expansion protocols. For instance, the generation and alkylation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by a ring-expansion, presents a pathway to various trifluoromethylated azaheterocycles, including pyrrolidines. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes for key transformations offers high selectivity under mild conditions, reducing energy consumption and the need for toxic reagents. jddhs.com Future work could establish enzymatic routes for the stereoselective synthesis of the pyrrolidinol core.

Renewable Starting Materials: A significant goal of green chemistry is the use of renewable, bio-based raw materials instead of petroleum-based feedstocks. jddhs.com Developing synthetic pathways that begin from bio-derived molecules would substantially improve the sustainability profile of this scaffold. jddhs.com

Energy-Efficient Techniques: Methods such as microwave-assisted synthesis (MAS) can dramatically reduce reaction times and energy usage compared to conventional heating. jddhs.com Applying these techniques to key synthetic steps is a promising avenue for process optimization.

Table 1: Comparison of Sustainable Synthetic Approaches

Method Description Potential Advantage
Biocatalysis Use of enzymes to catalyze specific reactions. High stereoselectivity, mild reaction conditions, reduced waste.
Ring-Expansion Synthesis from smaller, strained rings like aziridines. Provides novel pathways to functionalized pyrrolidines. nih.gov
Renewable Feedstocks Utilizing starting materials derived from biological sources. Reduces carbon footprint and reliance on fossil fuels. jddhs.com
Microwave-Assisted Synthesis Using microwave energy to heat reactions. Faster reaction times, reduced energy consumption, and potentially higher yields. jddhs.com

Exploration of New Derivatization Strategies for Advanced Scaffolds

The core structure of this compound is a platform for creating more complex and functionally diverse molecules. "Scaffold-oriented synthesis" aims to systematically modify a core structure to explore new chemical space and identify novel bioactive compounds. nih.gov Future research will focus on innovative derivatization strategies to build advanced molecular scaffolds.

Multi-component Reactions: Designing one-pot, multi-component reactions, such as the azomethine cycloaddition used to create complex dispiro[indoline-pyrrolidine] systems, allows for the rapid assembly of intricate scaffolds from simple starting materials. rsc.org

Functionalization of the Pyrrolidine (B122466) Ring: Developing methods to selectively introduce a variety of functional groups at different positions on the pyrrolidine ring is crucial. This allows for fine-tuning of a molecule's properties and the creation of libraries for screening. nih.gov

Synthesis of Constrained Analogs: The creation of more rigid structures, such as bicyclic or spirocyclic systems incorporating the pyrrolidinol motif, can lead to compounds with enhanced binding affinity and selectivity for biological targets. The synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] is an example of such a strategy. rsc.org

Table 2: Potential Derivatization Strategies

Strategy Resulting Scaffold Type Rationale
Spirocyclization Dispiro- and spiro-cyclic pyrrolidines. Introduces conformational rigidity and explores 3D chemical space. rsc.org
Ring Fusion Bicyclic pyrrolidine derivatives. Creates novel, constrained scaffolds with defined vectoral projections of substituents.
Side-Chain Elaboration Pyrrolidines with complex functionalized side chains. Allows for systematic exploration of structure-activity relationships. nih.gov

Integration into Flow Chemistry and Automation for High-Throughput Synthesis Research

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. bohrium.com Its integration with automation is revolutionizing chemical synthesis, particularly for creating large libraries of compounds for research and screening. bohrium.comsyrris.com

The application of these technologies to this compound chemistry will enable:

Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of numerous reaction parameters, such as temperature, pressure, and stoichiometry, to quickly identify optimal conditions. syrris.com

Enhanced Safety and Scalability: Flow chemistry provides superior control over reaction conditions, allowing for the safe use of highly reactive intermediates and exothermic reactions. researchgate.net This is particularly relevant for certain fluorination or nitration reactions. researchgate.netuc.pt

High-Throughput Library Generation: Automated platforms can synthesize arrays of derivatives by systematically varying reagents and conditions, a process ideal for drug discovery and materials science exploration. syrris.comnih.gov A "stopped-flow" technique can be used as an intermediate approach that minimizes reagent use while still enabling automated experimentation. nih.gov

Multi-Step Sequential Synthesis: Flow chemistry allows for the coupling of multiple reaction steps in a continuous sequence, eliminating the need for manual workup and isolation of intermediates. uc.pt

Table 3: Comparison of Synthesis Modes for Library Generation

Feature Traditional Batch Automated Flow Chemistry Stopped-Flow Synthesis
Throughput Low High Medium to High
Reagent Use High Can be high in continuous mode Minimal (μmol scale per reaction) nih.gov
Control Limited High and precise nih.gov High and precise nih.gov
Automation Difficult Easily integrated syrris.com Designed for automation nih.gov
Safety Lower for hazardous reactions Higher researchgate.net Higher

Advanced Computational Modeling for Predictive Synthesis and Scaffold Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. nih.gov For a scaffold like this compound, computational modeling can guide and accelerate research in several key areas.

Predictive Synthesis: By modeling reaction pathways and transition states, computational approaches can help predict whether a proposed reaction will be successful before it is attempted in the lab, saving significant time and resources. mit.edu This is especially valuable for developing novel, complex syntheses. mit.edu

Structure-Based Scaffold Design: When the three-dimensional structure of a biological target is known, computational methods can be used to design novel derivatives of the pyrrolidinol scaffold that are predicted to bind with high affinity and selectivity. nih.govnih.gov

Understanding Reaction Mechanisms: Molecular modeling helps elucidate the precise mechanisms of reactions, such as cycloadditions, providing insights that can be used to improve reaction conditions and outcomes. rsc.org

Machine Learning Integration: The large datasets generated from high-throughput automated synthesis can be used to train machine learning models. nih.gov These models can then predict the outcomes of future experiments and guide the discovery process, creating an efficient feedback loop between experimentation and prediction. nih.gov

Table 4: Applications of Computational Modeling in Pyrrolidinol Chemistry

Computational Method Application Benefit
Quantum Mechanics (QM) Calculating reaction energies and transition states. Predicts reaction feasibility and helps understand mechanisms. mit.edu
Molecular Docking Simulating the binding of a ligand to a biological target. Guides the design of new derivatives with improved biological activity. rsc.org
Homology Modeling Predicting the 3D structure of a protein target. Enables structure-based design when an experimental structure is unavailable. nih.gov
Machine Learning (ML) Training models on experimental data from HTS. Predicts reaction outcomes and directs future experiments for optimization. nih.gov

Application in New Material Science Research and Functional Molecules (excluding specific material properties)

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique structural and electronic features of this compound make it a compelling building block for new materials and functional molecules. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for example, highlights the broad applicability of such heterocycles in materials science and agrochemicals. rsc.org

Future research in this area could explore the incorporation of the this compound scaffold into larger molecular architectures. The trifluoromethyl group is known to impart specific properties, and its placement on a rigid, chiral pyrrolidine ring offers a precise way to control the orientation and electronic environment within a larger molecule. This makes it an attractive synthon for creating novel functional molecules where stereochemistry and electronic tuning are paramount. The development of facile synthetic methods for trifluoromethyl-containing compounds is recognized as an essential tool for creating advanced molecules for diverse applications. nih.gov

Q & A

Q. What established synthetic routes exist for (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol, and what are their key challenges?

The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (3S)-configuration. A patent () describes a process using enantioselective hydrogenation or enzymatic resolution to obtain high-purity intermediates. Key challenges include controlling stereochemical integrity during trifluoromethyl group introduction and minimizing racemization. For example, Bayer’s method emphasizes purification via recrystallization or chromatography to remove diastereomeric impurities . Other routes involve coupling pyrrolidine precursors with trifluoromethylating agents under controlled pH and temperature to avoid side reactions .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Chiral analytical techniques are critical. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is used to separate enantiomers and assess purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR, helps verify the trifluoromethyl group’s position and stereochemical environment. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive confirmation of absolute configuration .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectrometry data often arise from dynamic stereochemical effects or solvent interactions. To address this:

  • Use 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, 1H^{1}\text{H}-19F^{19}\text{F} coupling analysis) to resolve overlapping signals and assign stereochemistry .
  • Compare experimental data with computational predictions (DFT calculations for 19F^{19}\text{F} chemical shifts) .
  • Cross-validate using alternative derivatives (e.g., acylated or boronate complexes) to stabilize conformers and simplify spectra .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in biological studies?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In vitro assays (e.g., cytochrome P450 inhibition studies) and pharmacokinetic profiling (plasma protein binding, half-life) are used to quantify these effects. For example, derivatives of this compound have shown prolonged retention in target tissues due to reduced oxidative metabolism . Molecular docking studies further reveal that the trifluoromethyl group enhances binding affinity to enzymes like phosphodiesterases or kinases by forming hydrophobic interactions .

Q. What methodologies optimize enantiomeric purity in scaled-up synthesis of this compound?

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (Ru or Rh) to achieve >99% enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) selectively modify one enantiomer, allowing separation .
  • Crystallization-Induced Diastereomer Transformation : Convert residual (3R)-isomers into diastereomeric salts (e.g., with tartaric acid) and isolate via repeated recrystallization . Process analytical technology (PAT) tools, such as in-line Raman spectroscopy, monitor ee in real-time during large-scale production .

Q. How do solvent and temperature conditions affect regioselectivity in synthesizing derivatives?

Polar aprotic solvents (e.g., THF or DMF) favor nucleophilic substitution at the pyrrolidine nitrogen, while protic solvents (e.g., ethanol) may promote hydroxyl group reactivity. For example, notes that THF at -78°C minimizes side reactions during triazole ring formation. Temperature-controlled stepwise addition of reagents (e.g., organotrifluoroborates) enhances regioselectivity in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.